molecular formula C23H32N6O B5560215 6-[4-(3-环己基丙酰)-1-哌嗪基]-N-(5-甲基-2-吡啶基)-3-哒嗪胺

6-[4-(3-环己基丙酰)-1-哌嗪基]-N-(5-甲基-2-吡啶基)-3-哒嗪胺

货号 B5560215
分子量: 408.5 g/mol
InChI 键: OLKCIZPNLKCVTQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex pyridazine derivatives often involves multiple steps including condensation, refluxing, cycloalkylation, and cyclization reactions among others. For instance, the synthesis of related pyridazine derivatives has been demonstrated through the condensation of pyridazinone with aromatic aldehydes, followed by reactions with phosphorus oxychloride, thiourea, and various halocompounds in methanol under reflux conditions (Gaby et al., 2003).

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by their heterocyclic systems, which can include various substituents and functional groups depending on the specific synthetic route and starting materials used. The crystal and molecular structures of similar compounds have been determined by X-ray diffraction, revealing detailed geometrical parameters and tautomeric forms in the crystalline state (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Pyridazine derivatives undergo various chemical reactions, including nucleophilic substitution, cycloaddition, and heterocyclization, leading to a wide range of compounds with diverse chemical properties. For example, certain pyridazine compounds have been shown to participate in [4+2] cycloaddition reactions with electron-rich dienophiles to afford phthalazine derivatives (Haider, 1991).

科学研究应用

合成和结构修饰

  • 哌嗪-2,6-二酮衍生物的高效合成及其抗癌活性的评估突出了结构修饰在增强生物活性方面的意义。这些衍生物在各种癌细胞系中表现出良好的抗癌活性,表明在抗癌药物开发中进一步探索类似结构的潜力 (Kumar 等人,2013).

  • 合成了具有三环吡咯二哒嗪骨架的新型肾上腺素受体拮抗剂,表明杂环化合物在靶向特定受体方面的多功能性。这种方法可用于设计具有特定生物靶标的化合物 (Barlocco 等人,1999).

生物活性及应用

  • 具有抗组胺活性的嗜酸性粒细胞浸润抑制剂的合成例证了杂环化学在开发治疗炎症和过敏反应方面的应用。这项研究表明设计具有双重抗组胺和抗炎特性的新化合物的潜力 (Gyoten 等人,2003).

  • 基于取代的 3-叔胺基-6-芳基-哒嗪、-1,2,4-三嗪和 -嘧啶的抗惊厥药物证明了结构和电子性质在决定生物活性中的关键作用。此类研究为合理设计具有潜在抗惊厥特性的化合物奠定了基础 (Georges 等人,1989).

属性

IUPAC Name

3-cyclohexyl-1-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O/c1-18-7-9-20(24-17-18)25-21-10-11-22(27-26-21)28-13-15-29(16-14-28)23(30)12-8-19-5-3-2-4-6-19/h7,9-11,17,19H,2-6,8,12-16H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKCIZPNLKCVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)CCC4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexyl-1-(4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propan-1-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。